2-propanoyloxybenzoic acid
Overview
Description
2-propanoyloxybenzoic acid, also known as 2-(propionyloxy)benzoic acid, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol It is a derivative of benzoic acid, where the hydroxyl group is esterified with propionic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-propanoyloxybenzoic acid can be synthesized through the esterification of salicylic acid with propionic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out by mixing salicylic acid and propionic anhydride in a conical flask, followed by the addition of concentrated sulfuric acid. The mixture is then heated in a water bath for 25-30 minutes, cooled, and neutralized with sodium hydroxide solution .
Industrial Production Methods: Industrial production of 2-propionyloxybenzoic acid follows similar principles but on a larger scale. The process involves the esterification of salicylic acid with propionic anhydride, using sulfuric acid as a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-propanoyloxybenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield salicylic acid and propionic acid.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution Reactions: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Hydrolysis: Salicylic acid and propionic acid.
Substitution Reactions: Depending on the substituent introduced, various substituted derivatives of 2-propionyloxybenzoic acid can be formed.
Scientific Research Applications
2-propanoyloxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-propionyloxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, similar to other nonsteroidal anti-inflammatory drugs. The ester group allows for better absorption and bioavailability compared to its parent compound, salicylic acid .
Comparison with Similar Compounds
Salicylic Acid: The parent compound of 2-propionyloxybenzoic acid, known for its use in acne treatment and as an anti-inflammatory agent.
Aspirin (Acetylsalicylic Acid): Another ester derivative of salicylic acid, widely used as an analgesic and anti-inflammatory drug.
Methyl Salicylate: An ester of salicylic acid used in topical analgesics and as a flavoring agent.
Uniqueness: 2-propanoyloxybenzoic acid is unique due to its specific esterification with propionic acid, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-propanoyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-9(11)14-8-6-4-3-5-7(8)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLKHAVFIDFTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212677 | |
Record name | 2-Propionyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-44-5 | |
Record name | 2-Propionyloxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6328-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propionyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC43689 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propionyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPIONYLOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOH38MGC8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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